molecular formula C18H18N2O7 B4301230 3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid

3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid

Cat. No. B4301230
M. Wt: 374.3 g/mol
InChI Key: RZLMHMXRTKGMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid, also known as DNBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNBP is a type of prodrug that can be activated by enzymes in the body to release the active drug, 3,4-dimethoxyphenylacetic acid (DMPAA).

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid involves its activation by enzymes in the body to release DMPAA. DMPAA has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting MAO activity, DMPAA can increase the levels of these neurotransmitters in the brain, which may have neuroprotective effects.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been shown to have selective cytotoxic effects on cancer cells, which may be due to the increased expression of the enzyme that activates 3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid in cancer cells compared to normal cells. 3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has also been shown to have neuroprotective effects, as it can increase the levels of dopamine and serotonin in the brain. Additionally, 3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid in lab experiments is its selectivity for cancer cells, which can reduce the potential for off-target effects. However, 3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid is a prodrug that requires activation by enzymes in the body, which can make it difficult to study in vitro. Additionally, the synthesis of 3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid is complex and may be difficult to scale up for large-scale experiments.

Future Directions

Future research on 3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid could focus on optimizing the synthesis method to make it more efficient and scalable. Additionally, further studies could be conducted to investigate the potential use of 3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid as a prodrug for DMPAA in the treatment of neurodegenerative diseases. Finally, studies could be conducted to investigate the potential use of 3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid in combination with other drugs for the treatment of cancer and other diseases.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been studied for its potential applications in cancer treatment, as it has been shown to selectively kill cancer cells while sparing normal cells. 3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has also been studied for its potential use as a prodrug for DMPAA, which has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7/c1-26-15-8-5-12(9-16(15)27-2)14(10-17(21)22)19-18(23)11-3-6-13(7-4-11)20(24)25/h3-9,14H,10H2,1-2H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLMHMXRTKGMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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